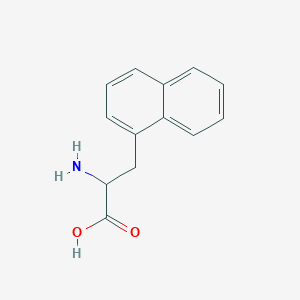

2-Amino-3-(naphthalen-1-yl)propanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230425. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874407 |

Source

|

| Record name | 3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-42-1 |

Source

|

| Record name | 1-Naphthylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC230425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Naphthylalanine

This guide provides an in-depth exploration of the core physicochemical properties of 1-Naphthylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. Its unique naphthyl moiety confers distinct characteristics that are leveraged in peptide and medicinal chemistry to modulate the structure, function, and therapeutic potential of novel compounds.

Introduction: The Significance of 1-Naphthylalanine in Modern Drug Discovery

1-Naphthylalanine is an aromatic amino acid that is structurally analogous to the proteinogenic amino acid phenylalanine, but with a larger, more hydrophobic naphthalene ring system in place of the phenyl group. This substitution has profound implications for its physicochemical behavior and its utility in the design of peptidomimetics and other therapeutic agents.[1] The bulky and rigid naphthyl group can enforce specific conformations in peptide backbones, enhance binding affinity to biological targets through increased hydrophobic interactions, and improve metabolic stability by sterically hindering enzymatic degradation.[1]

Furthermore, the inherent fluorescence of the naphthalene ring system makes 1-Naphthylalanine a valuable tool for biophysical studies, enabling researchers to probe peptide-protein and peptide-membrane interactions without the need for external fluorescent labels.[1][2] This technical guide will delve into the key physicochemical parameters of 1-Naphthylalanine, providing both a theoretical understanding and practical methodologies for their determination.

Core Physicochemical Properties of L-1-Naphthylalanine

The following table summarizes the key physicochemical properties of the L-isomer of 1-Naphthylalanine, which is the more commonly utilized enantiomer in peptide synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][3][4][5] |

| Molecular Weight | 215.25 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | [3][4][6] |

| Melting Point | 254-257 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][3][4][6] |

| pKa (predicted) | 2.21 ± 0.30 | [4] |

| Optical Rotation [α]D | -13.5° (c=0.8% in 0.3N HCl) | [4] |

| CAS Number | 55516-54-6 (L-isomer) | [1][4] |

In-Depth Analysis and Experimental Determination of Physicochemical Properties

Solubility Profile: A Critical Parameter for Formulation and Bioavailability

The limited aqueous solubility of 1-Naphthylalanine is a direct consequence of its large, hydrophobic naphthalene side chain.[1][3][4][6] This property is a double-edged sword in drug development. While enhanced hydrophobicity can improve membrane permeability and target engagement within hydrophobic pockets, it can also pose significant challenges for formulation and bioavailability.[1]

A standard method for determining the solubility of 1-Naphthylalanine in various solvents is the shake-flask method.

-

Preparation of Saturated Solutions: Add an excess amount of 1-Naphthylalanine to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved 1-Naphthylalanine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The causality behind this experimental choice lies in its ability to mimic equilibrium conditions, providing a thermodynamically stable measure of solubility. The use of HPLC ensures accurate and sensitive quantification, even at low concentrations.

Acid-Base Properties: Understanding Ionization States

The predicted pKa of approximately 2.21 for the carboxylic acid group of 1-Naphthylalanine indicates that it will be deprotonated and carry a negative charge at physiological pH.[4] The amino group, with an expected pKa in the range of 9-10 (typical for α-amino acids), will be protonated and carry a positive charge. Therefore, at physiological pH, 1-Naphthylalanine will exist predominantly as a zwitterion.

Potentiometric titration is a robust method for experimentally determining the pKa values of ionizable groups.

-

Sample Preparation: Dissolve a known amount of 1-Naphthylalanine in deionized water, potentially with a co-solvent if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acidic group has been neutralized (the midpoint of the titration curve).

This self-validating system relies on the precise measurement of pH and titrant volume to derive a fundamental thermodynamic constant.

Spectroscopic Signature: Leveraging Intrinsic Properties for Analysis

The naphthalene moiety of 1-Naphthylalanine provides a rich spectroscopic handle for its characterization and for studying its interactions in more complex systems.

-

Sample Preparation: Prepare a dilute solution of 1-Naphthylalanine in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an aqueous buffer).

-

Spectral Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and use the Beer-Lambert law (A = εcl) to quantify the concentration, provided the molar absorptivity (ε) is known.

This protocol is fundamental for routine quantification and purity assessment.

1-Naphthylalanine is intrinsically fluorescent, a property that is highly sensitive to the local environment.[1][2] This makes it an excellent probe for studying protein folding, conformational changes, and binding events.[1][2] The fluorescence emission of the naphthyl group is expected to be in the range of 320-350 nm, with the exact position and intensity being dependent on solvent polarity and the proximity of quenching groups.

-

Sample Preparation: Prepare a dilute solution of 1-Naphthylalanine or a 1-Naphthylalanine-containing peptide in the desired solvent or buffer system.

-

Excitation and Emission Scan: Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated emission maximum. Then, with the excitation monochromator set to the optimal excitation wavelength, scan the emission spectrum.

-

Environmental Sensitivity Studies: Record emission spectra in a series of solvents with varying polarity to assess the solvatochromic shifts, which provide information about the exposure of the naphthyl group to the solvent.

The causality here is the direct relationship between the electronic environment of the fluorophore and its emission properties.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1-Naphthylalanine and its derivatives. The aromatic protons of the naphthalene ring will appear in the downfield region of the ¹H NMR spectrum (typically 7-8.5 ppm), while the aliphatic protons of the alanine backbone will be found in the upfield region.

IR spectroscopy can be used to identify the key functional groups present in 1-Naphthylalanine. Characteristic vibrational bands for the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch from 2500-3300 cm⁻¹) and the amine (N-H stretch around 3200-3500 cm⁻¹) groups would be expected.

Stability and Degradation Profile

While specific degradation studies on 1-Naphthylalanine are not extensively detailed in the provided search results, general principles of amino acid and peptide degradation can be applied.[9] Potential degradation pathways include:

-

Oxidation: The naphthalene ring, being electron-rich, could be susceptible to oxidative degradation, although it is generally more resistant than the indole ring of tryptophan.[10][11]

-

Racemization: Under harsh pH or temperature conditions, the chiral center at the α-carbon can undergo racemization, leading to a mixture of L- and D-isomers.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.

Forced degradation studies, involving exposure to heat, light, acid, base, and oxidizing agents, are crucial for identifying potential degradation products and establishing the stability of 1-Naphthylalanine-containing compounds.

Applications in Research and Drug Development

The unique physicochemical properties of 1-Naphthylalanine make it a valuable building block in several areas:

-

Peptide and Peptidomimetic Design: Its bulky, hydrophobic side chain can be used to enhance the stability, receptor affinity, and pharmacokinetic properties of peptide-based drugs.[1][12][13][14]

-

Fluorescent Probing: It serves as an intrinsic fluorescent probe to study peptide-protein and peptide-membrane interactions.[1][2]

-

Conformational Constraint: The rigid naphthyl group can be used to induce specific secondary structures, such as β-turns, in peptides.[10][11]

-

Drug Discovery: It is a key component in the synthesis of novel therapeutic agents targeting a range of biological pathways.[12][13][14]

Visualizations

Chemical Structure of L-1-Naphthylalanine

Caption: A generalized workflow for the physicochemical characterization of 1-Naphthylalanine.

Conclusion

1-Naphthylalanine is a powerful and versatile tool in the arsenal of medicinal chemists and drug developers. A thorough understanding of its fundamental physicochemical properties, as outlined in this guide, is paramount for its effective application. From its solubility and ionization behavior to its unique spectroscopic signature, each characteristic plays a crucial role in the rational design of novel therapeutics with enhanced efficacy, stability, and bioavailability. The experimental protocols described herein provide a robust framework for the comprehensive characterization of this and other non-proteinogenic amino acids, ensuring the generation of reliable and reproducible data to drive forward innovative research.

References

- ChemBK. (2024, April 9). L-1-Naphthylalanine - Names and Identifiers.

- LifeTein Peptide Blog. (2025, June 26). Unusual Amino Acids: Naphthylalanine.

- PubChem. (n.d.). 1-Naphthyl-L-alanine.

- PubChem. (n.d.). 1-Naphthylamine.

- Wikipedia. (n.d.). 1-Naphthylamine.

- PubChem. (n.d.). 1-Naphthylalanine.

- ResearchGate. (n.d.). UV-Vis spectra of Na-Alg, 1-naphthylamine and Na-Alg-Naph.

- Fernandez, R. M., Ito, A. S., Schiöth, H. B., & Lamy, M. T. (2003). Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. Biochimica et Biophysica Acta (BBA) - General Subjects, 1623(1), 13–20. [Link]

- ResearchGate. (2013, August 9). Aromatic interactions with naphthylalanine in a β -hairpin peptide.

- Hughes, R. M., & Zapadka, K. L. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(3), 158–164. [Link]

- National Center for Biotechnology Information. (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. In PubMed Central.

- PubChem. (n.d.). 2-Naphthylalanine.

- Aapptec Peptides. (n.d.). H-1-Nal-OH, 3-(1-Naphthyl)-L-alanine, CAS 55516-54-6.

- eLife. (2024, August 20). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- NIST WebBook. (n.d.). 1-Naphthalenol.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure.

- PubChem. (n.d.). 3-(1-Naphthyl)-D-alanine.

- PubChem. (n.d.). alpha-Naphthylalanine.

- BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

- ResearchGate. (n.d.). UV/Vis spectrum of 1-naphthaldehyde (1) (c = 1.0 mM in CH2Cl2) in the....

- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.

- PubChem. (n.d.). 1-Naphthol.

- PubChem. (n.d.). 1-Naphthylalanine.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 5. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. bioprocessintl.com [bioprocessintl.com]

- 10. researchgate.net [researchgate.net]

- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

structure and molecular weight of 2-Amino-3-(naphthalen-1-yl)propanoic acid

An In-depth Technical Guide to 2-Amino-3-(naphthalen-1-yl)propanoic Acid

Executive Summary

This compound, commonly known as 1-Naphthylalanine, is a noncanonical, aromatic amino acid that has garnered significant attention in medicinal chemistry, peptide science, and drug development. Its unique structure, featuring a bulky naphthalene moiety, imparts specific steric and physicochemical properties, such as enhanced enzymatic stability and the capacity for π-π stacking interactions. These characteristics make it a valuable building block for designing novel peptides and small molecule therapeutics with tailored biological activities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety considerations, intended for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

Chemical Identity and Stereochemistry

This compound is a derivative of the proteinogenic amino acid alanine, where one of the beta-hydrogens is replaced by a naphthalen-1-yl group.[1][2] This substitution introduces a large, hydrophobic aromatic system. The molecule possesses a chiral center at the alpha-carbon (C2), and thus exists as two enantiomers: (S)-2-amino-3-(naphthalen-1-yl)propanoic acid and (R)-2-amino-3-(naphthalen-1-yl)propanoic acid. The (S)-enantiomer is more commonly utilized in peptide synthesis to mimic the natural L-amino acids.

-

IUPAC Name: this compound[3]

-

Common Synonyms: 1-Naphthylalanine, 3-(1-Naphthyl)alanine[3]

-

Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N[3]

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, formulation, and application in synthesis and biological assays. The bulky naphthalene group significantly influences its solubility and melting point compared to simpler amino acids.

| Property | Value | Source(s) |

| Molecular Weight | 215.25 g/mol | [1][3][4][6] |

| Appearance | White to very slightly beige powder | [7] |

| Melting Point | 254-257 °C | [7] |

| Boiling Point | 412.3 °C at 760 mmHg | [7] |

| Density | 1.254 g/cm³ | [7] |

| Optical Rotation ([α]D) | -13.5° (c=0.8 in 0.3N HCl) for (S)-enantiomer | [7] |

| Storage Temperature | 2-8°C, protect from light | [7] |

Synthesis and Purification

The synthesis of this compound, particularly in its enantiomerically pure form, requires a multi-step approach common in noncanonical amino acid synthesis. The core strategy involves the protection of the amine functionality, followed by the stereoselective formation of the carbon backbone, and concluding with deprotection and purification.

Overview of Synthetic Strategies

A common approach is the asymmetric alkylation of a chiral glycine enolate equivalent with 1-(bromomethyl)naphthalene. To prevent undesired side reactions, the amino group of the glycine synthon is protected with a suitable group, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).[8][9][10] The choice of protecting group is critical; for example, the Fmoc group is favored for solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection schemes.[10]

General Experimental Protocol: Boc-Protected Synthesis

The following protocol is a representative liquid-phase synthesis.

-

Protection: N-Boc-glycine is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral lithium enolate.

-

Alkylation: 1-(Bromomethyl)naphthalene in an aprotic solvent (e.g., THF) is added to the enolate solution. The reaction is allowed to slowly warm to room temperature to facilitate the SN2 reaction, forming the C-C bond. The stereochemistry is directed by chiral auxiliaries or catalysts.

-

Workup and Extraction: The reaction is quenched with an aqueous acid solution. The organic product, N-Boc-2-amino-3-(naphthalen-1-yl)propanoic acid, is extracted into an organic solvent (e.g., ethyl acetate), washed, and dried.

-

Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final amino acid.

-

Purification: The crude product is purified, often by recrystallization or column chromatography, to yield the final high-purity amino acid.

Synthesis and Purification Workflow

The logical flow from starting materials to the final purified product is crucial for ensuring high yield and purity.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the seven protons of the naphthalene ring system, typically in the aromatic region (δ 7.0-8.5 ppm). Signals for the α-proton (CH), β-protons (CH₂), and the amine (NH₂) protons would also be present. The exact chemical shifts and coupling patterns provide definitive structural confirmation.

-

¹³C NMR: The carbon spectrum will show signals for the 10 carbons of the naphthalene ring, the α-carbon, β-carbon, and the carboxyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The protonated molecular ion [M+H]⁺ would be expected at an m/z of 216.26, corresponding to the molecular formula C13H13NO2.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method to determine the enantiomeric purity (e.g., enantiomeric excess, %ee) of the final product. Reversed-phase HPLC is used to assess its chemical purity.

Caption: Standard analytical workflow for the characterization of the target compound.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in modern drug discovery.

Peptide and Peptidomimetic Synthesis

As a noncanonical amino acid, it is frequently incorporated into synthetic peptides to enhance their therapeutic properties.[11] The bulky naphthalene side chain can:

-

Increase Proteolytic Resistance: The steric hindrance provided by the naphthyl group can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.[12]

-

Modulate Receptor Binding: The aromatic ring can engage in π-π stacking or hydrophobic interactions with residues in a target receptor's binding pocket, potentially increasing affinity and selectivity.[12]

-

Induce Specific Secondary Structures: Its conformational rigidity can be used to constrain the peptide backbone, promoting the formation of stable secondary structures like β-turns or helices, which are often crucial for biological activity.

Small Molecule Drug Discovery

Beyond peptides, the compound serves as a versatile chiral building block for the synthesis of complex small molecules. Its inherent amino acid scaffold and appended aromatic group make it a valuable starting point for creating libraries of compounds for screening against various biological targets. It has been explored in the context of neuropharmacology, where it may act as an amino acid analog to modulate neurotransmitter systems.[12][13] Its structural similarity to natural amino acids allows it to interact with enzymes and receptors involved in key neurological processes.[12]

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound should always be consulted, general precautions for handling fine chemical powders and amino acid derivatives apply.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[14] The toxicological properties have not been fully investigated for all related structures.[15]

-

Recommended Handling Procedures:

-

First Aid Measures:

-

Storage and Stability: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[7] Protect from light and moisture to ensure long-term stability.

References

- (S)-2-Amino-3-(naphthalen-1-yl)

- 2-amino-3-naphthalen-1-ylpropanoic acid - Stenutz. [Link]

- (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6 - iChemical. [Link]

- 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem. [Link]

- Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - NIH. [Link]

- PROPIONIC ACID FOR SYNTHESIS - Loba Chemie. [Link]

- This compound | CAS 55516-54-6 - Molbase. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-amino-3-naphthalen-1-ylpropanoic acid [stenutz.eu]

- 6. This compound | CAS 55516-54-6 [matrix-fine-chemicals.com]

- 7. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6 - iChemical [ichemical.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-((Tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid | 104882-22-6 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]

- 13. chemimpex.com [chemimpex.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to (S)-2-Amino-3-(naphthalen-1-yl)propanoic Acid (CAS: 55516-54-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug development, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Beyond the canonical 20 proteinogenic amino acids, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to modulate the pharmacological properties of peptide and small molecule therapeutics. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, also known as L-1-naphthylalanine (1-Nal), stands out as a particularly valuable ncAA. Its bulky, hydrophobic naphthalene side chain offers unique steric and electronic properties that can significantly influence molecular interactions, conformational stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of L-1-naphthylalanine, from its synthesis and analytical characterization to its application in the design of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by the substitution of the phenyl group of phenylalanine with a larger, more hydrophobic naphthyl moiety.[1][2] This structural modification imparts distinct properties that are leveraged in medicinal chemistry.

| Property | Value | Reference(s) |

| CAS Number | 55516-54-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 254-257 °C | [4][5] |

| Boiling Point | 412.3 °C at 760 mmHg | [4] |

| Optical Rotation | -13.5° (c=0.8% in 0.3N HCl) | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and chloroform. | [1][6] |

The naphthalene ring system provides a larger surface area for aromatic interactions, such as π-π stacking, which can be critical for enhancing binding affinity to biological targets.[2] Furthermore, its increased hydrophobicity can improve membrane permeability, a desirable trait for cell-penetrating peptides and orally bioavailable drugs.[1]

Synthesis and Chiral Purity

The enantiomeric purity of L-1-naphthylalanine is paramount for its application in drug development, as stereochemistry dictates biological activity. Asymmetric synthesis is the preferred route to obtain the desired (S)-enantiomer with high enantiomeric excess.

Asymmetric Synthesis via a Chiral Nickel(II) Complex

A robust method for the asymmetric synthesis of L-1-naphthylalanine involves the alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary.[7] This approach provides excellent stereocontrol.

Workflow for Asymmetric Synthesis:

Caption: Workflow for the asymmetric synthesis of L-1-naphthylalanine.

Experimental Protocol:

-

Complex Formation: A Schiff base is formed between glycine and a chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-N'-benzylprolinamide (BPB). This Schiff base then coordinates with nickel(II) ions to form a square planar complex.[7]

-

Alkylation: The glycine-nickel complex is deprotonated with a strong base to form a nucleophilic enolate, which is then alkylated with 1-(bromomethyl)naphthalene. The chiral auxiliary directs the alkylation to occur preferentially on one face of the complex, leading to the formation of one diastereomer in excess.[7]

-

Diastereomer Separation: The resulting diastereomeric complexes are separated using standard chromatographic techniques.

-

Hydrolysis and Isolation: The desired diastereomer is subjected to acid hydrolysis to cleave the amino acid from the chiral auxiliary and the nickel ion. The free (S)-2-amino-3-(naphthalen-1-yl)propanoic acid is then isolated and purified. The chiral auxiliary can often be recovered and reused.[7]

Enzymatic Synthesis

Biocatalytic methods offer a green and highly specific alternative for the synthesis of chiral amino acids. Transaminases can be employed to transfer an amino group from a donor molecule to a keto-acid precursor, 3-(naphthalen-1-yl)pyruvic acid, to yield L-1-naphthylalanine with high enantioselectivity.[8]

Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of L-1-naphthylalanine.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of (S)-2-amino-3-(naphthalen-1-yl)propanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[9]

Experimental Protocol for Chiral HPLC:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are commonly used.[9][10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations. For reversed-phase, a mixture of water and methanol or acetonitrile with an acidic modifier like formic acid is common.[10][11]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection is suitable due to the strong chromophore of the naphthalene ring. A wavelength of 220 nm or 280 nm is generally effective.

-

Sample Preparation: The amino acid is dissolved in the mobile phase or a compatible solvent. For indirect methods, derivatization with a chiral derivatizing agent like Marfey's reagent (FDAA) can be performed prior to analysis on a standard C18 column.[9]

Expected Outcome: The method should provide baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess (% ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, the α-proton, and the β-protons of the alanine backbone.

-

¹³C NMR: The spectrum will display distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the ten unique carbons of the naphthalene ring.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development

The unique properties of L-1-naphthylalanine make it a valuable building block in the design of peptide and small molecule drugs.[1][14]

Peptide Conformation and Stability

The bulky naphthalene side chain can introduce conformational constraints in peptides, promoting the formation of stable secondary structures such as β-hairpins.[2][15] This pre-organization of the peptide backbone can lead to increased binding affinity for the target receptor and enhanced resistance to proteolytic degradation. The aromatic interactions of the naphthalene ring can also contribute to the overall stability of the peptide structure.[2]

Logical Relationship of Structural Features to Biological Outcomes:

Caption: How L-1-naphthylalanine's properties influence therapeutic potential.

Modulation of Receptor Binding and Biological Activity

L-1-naphthylalanine is often used as a substitute for phenylalanine or tryptophan to probe the structure-activity relationships of bioactive peptides.[2] Its larger size can lead to enhanced binding to receptors where a larger hydrophobic pocket is present.

Examples of Application:

-

Opioid Receptor Ligands: The substitution of phenylalanine with L-1-naphthylalanine in enkephalin analogues has been shown to increase their affinity and potency at the μ-opioid receptor.[16] This suggests that the larger aromatic system of the naphthalene ring engages in more favorable interactions within the receptor's binding site.

-

CXCR4 Antagonists: L-1-naphthylalanine is a key component of the potent CXCR4 antagonist FC131.[17] Analogs of FC131 incorporating mimics of the Arg-Nal dipeptide have been synthesized to explore the importance of the peptide backbone for biological activity.[17]

-

Antimicrobial Peptides: The hydrophobicity of L-1-naphthylalanine can enhance the membrane-disrupting activity of antimicrobial peptides, leading to improved potency against bacterial pathogens.[1]

Safety and Handling

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[4]

Conclusion

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid is a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique structural and physicochemical properties provide a means to rationally design peptide and small molecule therapeutics with enhanced stability, target affinity, and pharmacokinetic profiles. A thorough understanding of its synthesis, analytical characterization, and impact on molecular interactions is essential for its successful application in the development of innovative drugs. As the field of drug discovery continues to evolve, the strategic use of non-canonical amino acids like L-1-naphthylalanine will undoubtedly play an increasingly important role in addressing unmet medical needs.

References

- Belokon, Y. N., et al. (2008). Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex. Crystal Structure, Circular Dichroism, 1H and 13C NMR Spectra of the Complex.

- Hruby, V. J., et al. (1988). Enkephalin analogues containing beta-naphthylalanine at the fourth position. International Journal of Peptide and Protein Research, 32(5), 416-423.

- iChemical. (n.d.). (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6.

- Asymmetric Synthesis. (n.d.). Asymmetric Synthesis.

- LifeTein. (2025). Unusual Amino Acids: Naphthylalanine.

- Gellman, S. H., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(3), 165-171.

- Pharmaffiliates. (n.d.). (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid.

- Zhou, Q. L., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1265-1269.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- Ruifu Chemical. (n.d.). 3-(1-Naphthyl)-L-Alanine CAS 55516-54-6.

- ResearchGate. (2013). Aromatic interactions with naphthylalanine in a β -hairpin peptide.

- National Institutes of Health. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.

- Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.

- Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.

- ChemBK. (2024). L-1-Naphthylalanine.

- ResearchGate. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.

- MDPI. (2024). Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment.

- ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- ResearchGate. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides.

- PubMed. (2000). Novel, potent ORL-1 receptor agonist peptides containing alpha-Helix-promoting conformational constraints.

- ACS Publications. (2006). Stereoselective Synthesis of [l-Arg-l/d-3-(2-naphthyl)alanine]-Type (E)-Alkene Dipeptide Isosteres and Its Application to the Synthesis and Biological Evaluation of Pseudopeptide Analogues of the CXCR4 Antagonist FC131.

- ResearchGate. (2014). Multistep enzyme catalysed deracemisation of 2-naphthyl alanine.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(-)-2-Amino-3-(1-naphthyl)propanoic Acid 99% (99% e.e.), Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6 - iChemical [ichemical.com]

- 5. 55516-54-6 Cas No. | (2S)-2-Amino-3-(naphth-1-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. CCCC 2005, Volume 70, Issue 9, Abstracts pp. 1397-1410 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. Enkephalin analogues containing beta-naphthylalanine at the fourth position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-Naphthylalanine (1-Nal) for Advanced Peptide Engineering and Drug Discovery

Introduction: Beyond the Canonical 20

In the landscape of peptide and protein engineering, the twenty canonical amino acids provide a foundational, yet limited, toolkit. The strategic introduction of non-canonical amino acids (ncAAs) has emerged as a transformative approach, enabling the design of novel biomolecules with enhanced therapeutic properties, improved stability, and unique functionalities. Among the most versatile of these is 1-Naphthylalanine (1-Nal), an analogue of phenylalanine and tryptophan, distinguished by its bulky and intrinsically fluorescent naphthyl side chain.[1] This guide provides an in-depth exploration of the core properties of 1-Nal, offering field-proven insights into its synthesis, strategic incorporation, and application for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing the technical foundation necessary to leverage this powerful tool for probing biological systems and engineering next-generation therapeutics.

Section 1: Core Physicochemical Properties of 1-Nal

A comprehensive understanding of 1-Nal begins with its fundamental molecular and physical characteristics, which dictate its behavior and utility in peptide design.

Molecular Architecture

1-Nal is an alpha-amino acid featuring an alanine backbone where the β-carbon is attached to a naphthalene ring system at the 1-position.[2] This structure, with the chemical formula C₁₃H₁₃NO₂, imparts significant aromaticity and steric bulk.[3] Unlike naturally occurring amino acids, 1-Nal is produced exclusively through synthetic routes.[2]

Physicochemical Characteristics

The defining features of 1-Nal are its pronounced hydrophobicity and significant size, stemming from the bicyclic aromatic side chain. These characteristics are pivotal for its applications in enhancing receptor interactions and stabilizing peptide structures.[1][4] It is sparingly soluble in water but readily dissolves in organic solvents such as DMSO and chloroform.[1][5]

| Property | Description | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid | [6] |

| CAS Number | 55516-54-6 (L-isomer) | [2][5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | ~215.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Solubility | Limited solubility in water; soluble in organic solvents (DMSO, Chloroform, etc.) | [1][2][5] |

| Key Feature | Bulky, hydrophobic aromatic side chain with greater steric hindrance than its 2-Nal isomer | [1] |

Spectroscopic Profile: An Intrinsic Fluorophore

The extended π-conjugated system of the naphthalene ring endows 1-Nal with intrinsic fluorescence, a property that makes it an invaluable tool for biophysical studies.[1][2] This allows it to function as a built-in fluorescent probe without the need for external, and potentially perturbing, dye conjugation.[4] While the exact spectral properties can be environment-dependent, the related compound 1-Naphthylamine exhibits an excitation peak around 316 nm and an emission peak at 434 nm.[8] This intrinsic signal can be leveraged to monitor peptide folding, membrane insertion, and receptor-ligand binding events through changes in fluorescence intensity, lifetime, and emission wavelength.[9]

Section 2: Strategic Incorporation of 1-Nal into Peptides

The decision to incorporate 1-Nal into a peptide sequence is driven by specific, predictable goals related to improving its biological activity and stability. The primary method for its inclusion is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Rationale for 1-Nal Incorporation

Researchers choose 1-Nal for several strategic advantages:

-

Enhanced Receptor Binding: The bulky, hydrophobic side chain can effectively occupy deep hydrophobic pockets within receptor binding sites, often leading to increased affinity and potency.[1]

-

Improved Pharmacokinetics: Its non-natural structure provides steric shielding against enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of peptide therapeutics.[1][4]

-

Structural Stabilization: 1-Nal can promote and stabilize specific secondary structures. Through favorable aromatic interactions, it has been shown to be a potent stabilizer of β-hairpin folds, often mimicking the structural role of tryptophan.[10][11]

-

Intrinsic Biophysical Probe: As a fluorescent residue, it allows for the direct study of peptide conformation and interactions without introducing bulky external labels that could alter its function.[4][9]

Synthesis and Purification Workflow: A Self-Validating System

The incorporation of 1-Nal is most reliably achieved using Fmoc-SPPS, a cyclic method that allows for the stepwise assembly of a peptide chain on an insoluble resin support.[12][13] The workflow below represents a self-validating system, where successful completion of each stage gate ensures the integrity of the final product.

Caption: General workflow for synthesizing a 1-Nal-containing peptide via Fmoc-SPPS.

Experimental Protocol: Fmoc-SPPS of a 1-Nal-Containing Peptide

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale. The key point of validation is the Kaiser test after the coupling of 1-Nal; its steric bulk may necessitate extended reaction times or a second coupling step to drive the reaction to completion.

1. Resin Preparation and Swelling:

- Place Rink Amide resin (0.1 mmol) into a fritted reaction vessel.

- Add dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation. Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.

- Repeat the piperidine treatment for an additional 10 minutes to ensure complete removal of the Fmoc protecting group. Drain the solution.

3. Washing:

- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

4. Coupling of Fmoc-1-Nal-OH:

- Causality: Due to the steric hindrance of the naphthyl group, a robust activation method and potentially longer coupling times are required to ensure complete acylation of the free amine on the growing peptide chain.[14]

- In a separate vial, dissolve Fmoc-1-Nal-OH (4 eq.), HBTU (3.9 eq.) in DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the vial to activate the amino acid.

- Immediately add the activated amino acid solution to the resin.

- Agitate for 2 hours at room temperature.

- Self-Validation: Perform a Kaiser (ninhydrin) test. A negative result (clear/yellow beads) indicates successful coupling. If the test is positive (blue beads), drain the vessel, wash with DMF, and perform a second coupling with a freshly prepared activated amino acid solution for another 1-2 hours.[15]

5. Repeat Synthesis Cycle:

- After a successful coupling, wash the resin with DMF (5 times).

- Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

- Once the sequence is complete, wash the peptide-resin with dichloromethane (DCM) and dry it.

- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

- Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the TFA solution containing the cleaved peptide.

7. Purification and Characterization:

- Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated molecular weight.[14]

- Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Section 3: Applications and Mechanistic Insights

The incorporation of 1-Nal provides a powerful method for modulating peptide function and for studying its mechanism of action.

Engineering Peptide-Receptor Interactions

The large, hydrophobic surface area of the 1-Nal side chain is ideal for targeting receptors with well-defined hydrophobic binding pockets. By replacing a smaller aromatic residue like Phenylalanine with 1-Nal, it is possible to achieve additional van der Waals and hydrophobic interactions, thereby increasing binding affinity and, potentially, receptor subtype selectivity.[1]

Caption: Workflow for a fluorescence-based binding assay using a 1-Nal peptide.

Section 4: Comparative Analysis

The choice between 1-Nal, its isomer 2-Nal, and the canonical amino acid Tryptophan is a critical design decision based on subtle but important structural and electronic differences.

| Feature | 1-Naphthylalanine (1-Nal) | 2-Naphthylalanine (2-Nal) | Tryptophan (Trp) |

| Steric Hindrance | High, due to attachment at the 1-position. [1] | Moderate, less hindered than 1-Nal. [1] | Moderate, indole ring. |

| Structural Mimicry | Can adopt an edge-to-face geometry similar to Trp in β-hairpins. [11] | More closely resembles a substituted Phenylalanine. [11] | Natural aromatic residue, common in protein cores and binding interfaces. |

| Fluorescence | Intrinsic fluorescence from naphthalene ring. | Intrinsic fluorescence, often with slightly different spectral properties than 1-Nal. [9] | Intrinsic fluorescence from indole ring, a standard tool in protein biophysics. |

| Primary Application | Maximizing hydrophobic/aromatic interactions; potent structure stabilization; Trp mimic. [1][11] | Probing structure-activity relationships where less steric bulk than 1-Nal is desired. [10] | Standard fluorescent probe; studying natural protein interactions. |

Conclusion

1-Naphthylalanine is far more than a simple bulky amino acid; it is a multifunctional tool for the modern peptide chemist and drug developer. Its unique combination of hydrophobicity, steric bulk, structural influence, and intrinsic fluorescence provides a rational basis for designing peptides with superior stability, enhanced binding affinity, and built-in analytical handles. By understanding its core properties and applying robust, self-validating synthetic protocols, researchers can effectively harness 1-Nal to push the boundaries of peptide engineering and accelerate the development of novel therapeutics.

References

- LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

- ChemBK. (2024). L-1-Naphthylalanine - Introduction. [Link]

- National Center for Biotechnology Information. (n.d.). 1-Naphthylalanine.

- ResearchGate. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. [Link]

- Chem-Impex. (n.d.). 3-(1-Naphthyl)-L-alanine. [Link]

- Meyer, J. P., & Gellman, S. H. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(3), 127-133. [Link]

- National Center for Biotechnology Information. (n.d.). 1-Naphthyl-L-alanine.

- Chem-Impex. (n.d.). Fmoc-3-(1-naphthyl)-L-alanine. [Link]

- Fernandez, R. M., Ito, A. S., Schiöth, H. B., & Lamy, M. T. (2003). Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. Biochimica et Biophysica Acta (BBA) - General Subjects, 1623(1), 13-20. [Link]

- Gryczynski, I., Wiczk, W., Johnson, M. L., & Lakowicz, J. R. (1988). Fluorescence and Anisotropy Decay of 8-Anilino-1-naphthalenesulfonate in Proteins and Micelles. Biophysical Chemistry, 32(2-3), 173-185. [Link]

- Wikipedia. (n.d.). Solid-phase synthesis. [Link]

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 6. 1-Naphthyl-L-alanine | C13H13NO2 | CID 2724883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 9. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

A Technical Guide to 2-Amino-3-(naphthalen-1-yl)propanoic Acid: Synthesis, Properties, and Applications in Peptide-Based Drug Discovery

Abstract: 2-Amino-3-(naphthalen-1-yl)propanoic acid, commonly known as L-1-Naphthylalanine (1-Nal), is a non-proteinogenic α-amino acid that has emerged as a critical building block in medicinal chemistry and peptide engineering. Characterized by a bulky and hydrophobic naphthalene side chain, it serves as a versatile substitute for natural aromatic amino acids like tryptophan, offering unique steric, hydrophobic, and photophysical properties. This guide provides an in-depth analysis of 1-Nal, covering its physicochemical characteristics, established synthetic and analytical methodologies, and its significant applications in enhancing the therapeutic potential of peptides. We delve into the causal mechanisms by which its incorporation influences peptide structure, stability, and receptor interactions, providing a comprehensive resource for researchers in drug development and biochemistry.

Introduction

The twenty canonical amino acids provide a foundational blueprint for protein structure and function. However, the expansion of this chemical repertoire with unnatural amino acids (UAAs) has opened new frontiers in drug design and molecular engineering.[1] Among these, this compound, or 1-Naphthylalanine (1-Nal), is distinguished by its naphthalene moiety attached to the β-carbon of alanine.[1] This structural feature imparts significant hydrophobicity and steric bulk, making 1-Nal an invaluable tool for probing and modulating biological interactions.[1]

Functionally, 1-Nal is often employed as a surrogate for tryptophan. Its bicyclic aromatic system can participate in π-π stacking and hydrophobic interactions critical for stabilizing peptide secondary structures, such as β-hairpins, and enhancing binding affinity at receptor interfaces.[2][3] Studies have shown that 1-Nal can replicate the edge-to-face π-stacking geometry observed with tryptophan, a critical factor in maintaining the structural integrity and biological activity of synthetic peptides.[2] Furthermore, the naphthalene group provides intrinsic fluorescence, allowing 1-Nal to be used as a spectroscopic probe for studying peptide folding and ligand-receptor binding without the need for external labels.[1] Its incorporation has been demonstrated to improve the pharmacokinetic properties of peptide drugs, enhancing membrane permeability and resistance to enzymatic degradation.[1][4]

This guide serves as a technical resource for scientists, consolidating essential information on the synthesis, characterization, and strategic application of this versatile amino acid.

Physicochemical and Spectroscopic Properties

The distinct properties of 1-Nal are central to its utility. Its molecular architecture and resulting chemical characteristics dictate its behavior in both chemical synthesis and biological systems.

Structural and Physical Data

The key physicochemical properties of the L-enantiomer of 1-Nal, (S)-2-amino-3-(naphthalen-1-yl)propanoic acid, are summarized below. These values are critical for experimental design, including solvent selection for synthesis and purification, as well as for computational modeling of peptide structures.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid | [5] |

| Common Names | L-1-Naphthylalanine, 3-(1-Naphthyl)-L-alanine, H-1-Nal-OH | [5][6] |

| CAS Number | 55516-54-6 | [1][6] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][6][7] |

| Molecular Weight | 215.25 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | 182-185 °C / 240-253 °C (Varies by source) | [9][10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, Chloroform, Alcohols) | [1][8][10][11] |

| Storage | 0–8 °C, protect from light | [6][12] |

Spectroscopic Profile

The extended π-conjugated system of the naphthalene ring gives 1-Nal a distinct spectroscopic signature.[1] It possesses intrinsic fluorescence, which is a key advantage for its use as a molecular probe.[1] While detailed spectral data (NMR, IR) are typically confirmed on a lot-specific basis, the fundamental characteristics are well-established and crucial for structural verification and purity assessment following synthesis. This fluorescence is particularly useful for UV-Vis detection during chromatographic procedures like HPLC.[1]

Synthesis and Purification

The synthesis of 1-Nal and its derivatives for peptide synthesis requires robust and well-characterized protocols. The most common application in modern drug development involves its use in Solid-Phase Peptide Synthesis (SPPS), for which the α-amino group must be protected, typically with a fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group.[1][13]

General Synthetic Approach

While multiple synthetic routes exist, a common laboratory-scale approach involves the alkylation of a protected amino acid precursor with a naphthalene-containing electrophile.[8] The synthesis of the final Fmoc-protected building block (Fmoc-L-1-Nal-OH) is a critical prerequisite for its use in SPPS.

The diagram below illustrates a generalized workflow for incorporating 1-Nal into a peptide sequence using SPPS, starting from the commercially available protected amino acid.

Caption: Workflow for incorporating 1-Nal into a peptide via SPPS.

Experimental Protocol: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-L-1-Nal-OH onto a solid-phase resin.

Materials:

-

Rink Amide MBHA resin (or other suitable solid support)

-

Fmoc-L-1-Nal-OH (3 eq.)

-

HBTU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Anhydrous DMF

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's terminal amine.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Coupling Activation: In a separate vial, dissolve Fmoc-L-1-Nal-OH, HBTU, and DIPEA in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes.

-

Causality Note: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into an activated ester, making it highly susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as an organic base to facilitate the reaction.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.[1]

Cleavage, Purification, and Characterization

-

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to protect sensitive side chains.

-

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobicity of the 1-Nal residue will significantly increase the peptide's retention time on a C18 column compared to its natural counterparts.

-

Characterization: The final product's identity and purity are confirmed by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight, and by analytical RP-HPLC to determine purity (typically ≥95% is required for biological assays).[6]

Biological Activity and Applications in Drug Development

The incorporation of 1-Nal into peptide sequences is a strategic choice to enhance therapeutic properties. Its bulky, hydrophobic side chain directly influences peptide conformation, stability, and receptor affinity.[1]

Mechanism of Action: Enhancing Biological Interactions

The primary role of 1-Nal is to act as a structural modulator. Its large naphthalene side chain can achieve several effects:

-

Increased Hydrophobicity: This enhances the peptide's ability to interact with and penetrate cell membranes, which is particularly valuable for developing cell-penetrating peptides or antimicrobial peptides (AMPs).[1][4] The bulky naphthylalanine residues can help peptides penetrate deeper into the lipid bilayers of cancer or bacterial cell membranes, leading to more efficient membrane disruption.[4]

-

Steric Influence and Conformational Rigidity: The size of the naphthalene group can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a target receptor, thereby increasing affinity.

-

Enhanced Stability: The unnatural side chain can provide steric shielding against proteolytic enzymes, increasing the peptide's in vivo half-life.[1][13]

-

Probing Receptor Binding Pockets: As a tryptophan analog, it can be used to explore the steric and electronic requirements of receptor binding sites, helping to optimize ligand design.[2]

The diagram below illustrates how replacing a natural amino acid with 1-Nal can enhance a peptide's interaction with a biological target.

Caption: Logic diagram of 1-Nal's role in enhancing peptide therapeutics.

Key Application Areas

1-Nal is widely utilized across several research domains:

-

Pharmaceutical Development: It is a fundamental building block for synthesizing novel peptide-based drugs targeting specific receptors or biological pathways.[6][14][15]

-

Antimicrobial and Anticancer Peptides: Studies have shown that adding β-naphthylalanine residues to antimicrobial peptides can significantly boost their activity against cancer cells and antibiotic-resistant bacteria, partly by enhancing their ability to disrupt cell membranes.[4]

-

Neuroscience Research: Due to its structural similarity to neurotransmitter precursors, 1-Nal is used in the design of neuropeptides to study neurological functions and develop treatments for neurodegenerative diseases.[6][14]

-

Protein Engineering: Scientists use 1-Nal to investigate how structural changes impact biological activity, providing insights into protein folding and receptor-ligand interactions.[1][6]

Conclusion and Future Outlook

This compound is more than just a synthetic curiosity; it is a powerful and validated tool in the arsenal of the medicinal chemist. Its unique combination of hydrophobicity, steric bulk, and intrinsic fluorescence provides a rational basis for its inclusion in peptide-based therapeutics. By enhancing membrane interaction, stabilizing bioactive conformations, and improving resistance to degradation, 1-Nal directly addresses many of the historical limitations of peptides as drugs. As our understanding of complex biological targets continues to grow, the strategic application of unnatural amino acids like 1-Nal will be paramount in engineering the next generation of highly selective and potent therapeutics.

References

- 2-amino-3-naphthalen-1-ylpropanoic acid. Stenutz. [Link]

- (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2. iChemical. [Link]

- Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

- L-1-Naphthylalanine - Introduction. ChemBK. [Link]

- Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity. PubMed Central. [Link]

- 1-Naphthyl-L-alanine. PubChem - NIH. [Link]

- Aromatic interactions with naphthylalanine in a β-hairpin peptide. PubMed. [Link]

- Aromatic interactions with naphthylalanine in a β -hairpin peptide.

- Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities. PubMed. [Link]

- (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid. Dana Bioscience. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Naphthyl-L-alanine | C13H13NO2 | CID 2724883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-amino-3-naphthalen-1-ylpropanoic acid [stenutz.eu]

- 8. guidechem.com [guidechem.com]

- 9. (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical [ichemical.com]

- 10. chembk.com [chembk.com]

- 11. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 12. (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 78306-92-0 [sigmaaldrich.com]

- 13. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of 2-Amino-3-(naphthalen-1-yl)propanoic Acid: An Application Note and Protocol Guide

Introduction: The Significance of Naphthalene-Containing Amino Acids

Unnatural amino acids (UAAs) are pivotal tools in modern chemical biology and drug discovery, offering the ability to probe and modulate biological systems with functionalities beyond the canonical 20 proteinogenic amino acids.[1] Among these, 2-Amino-3-(naphthalen-1-yl)propanoic acid, a derivative of alanine bearing a bulky, hydrophobic naphthalene moiety, has garnered significant interest.[2][3] Its unique structure makes it a valuable building block for synthesizing peptides with enhanced stability and bioavailability, as well as for creating novel pharmaceutical compounds, particularly those targeting neurological disorders. The naphthalene group can introduce favorable π-π stacking interactions, influencing the conformation and binding properties of peptides and small molecules.

This guide provides a detailed overview of the synthetic strategies for obtaining this compound, with a focus on asymmetric synthesis to yield enantiomerically pure forms, which are often crucial for biological activity. We will delve into the mechanistic underpinnings of selected methods and provide detailed, step-by-step protocols for their practical implementation in a research setting.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of α-amino acids is a well-established field, with several robust methodologies available.[4] For the synthesis of this compound, approaches centered around the alkylation of chiral glycine equivalents are particularly effective. These methods utilize a chiral auxiliary to control the stereochemical outcome of the reaction, followed by the removal of the auxiliary to yield the desired enantiomer of the amino acid.

Two prominent and reliable strategies for this transformation are:

-

Alkylation of a Chiral Nickel(II) Complex of a Glycine Schiff Base: This method employs a chiral ligand to form a square-planar nickel(II) complex with a glycine Schiff base. The complex creates a rigid steric environment that directs the incoming electrophile (1-(halomethyl)naphthalene) to one face of the glycine-derived carbanion, leading to a highly stereoselective alkylation.

-

The Schöllkopf Bis-Lactim Ether Method: This classic and widely used method involves the alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically valine.[5] The bulky side chain of the valine effectively shields one face of the lithiated glycine, forcing the alkylating agent to approach from the opposite side, thus ensuring high diastereoselectivity.[5]

Below, we provide a detailed examination and protocol for the asymmetric synthesis utilizing a chiral Nickel(II) complex, a modern and efficient method for this class of compounds.

Featured Method: Asymmetric Synthesis via a Chiral Nickel(II) Complex

This method, adapted from established literature, leverages a regenerable chiral auxiliary, (S)-N-(2-benzoylphenyl)-N'-benzylprolinamide (BPB), to form a chiral nickel(II) complex of a glycine synthon. This complex then undergoes diastereoselective alkylation with 1-(bromomethyl)naphthalene.

Reaction Workflow

The overall synthetic workflow can be visualized as a three-stage process: formation of the chiral glycine synthon, diastereoselective alkylation, and subsequent hydrolysis to release the free amino acid.

Caption: Key stages of the Schöllkopf synthesis for preparing α-amino acids.

The key to the stereocontrol is the deprotonation of the glycine-derived C-H bond with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by trapping the resulting planar anion with the alkyl halide. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the anion, directing the alkylation to the opposite face with high diastereoselectivity. [5]Subsequent acidic hydrolysis cleaves the bis-lactim ether to yield the methyl ester of the desired amino acid and the methyl ester of valine, which can be separated chromatographically.

Conclusion and Outlook

The synthesis of this compound is readily achievable in a laboratory setting through well-established asymmetric methodologies. The choice between the chiral nickel(II) complex method and the Schöllkopf synthesis will depend on the available reagents, equipment, and the desired scale of the reaction. Both methods offer excellent stereocontrol and provide access to this valuable non-canonical amino acid. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

References

- Bláha, K., et al. (2005). Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex. Crystal Structure, Circular Dichroism, 1H AND 13C NMR SPECTRA OF THE COMPLEX. Collection of Czechoslovak Chemical Communications, 70(8), 1397-1408.

- Schöllkopf, U. (1981). The Schöllkopf Bis-Lactim Amino Acid Synthesis. Pure and Applied Chemistry, 53(5), 1095-1102.

- Lang, K., & Chin, J. W. (2014). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Annual Review of Biophysics, 43, 453-479.

- Wang, Q., et al. (2011). Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry, 76(15), 6480–6486.

- Dellaria, J. F., & Santarsiero, B. D. (1988). Stereoselective alkylation of chiral glycine enolate synthons. Tetrahedron Letters, 29(48), 6079-6082.

- O'Donnell, M. J., et al. (2001). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron: Asymmetry, 12(6), 821-828.

Sources

- 1. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CCCC 2005, Volume 70, Issue 9, Abstracts pp. 1397-1410 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]

The Versatility of 1-Naphthylalanine in Neuroscience: A Guide to Application and Protocol

For researchers, scientists, and drug development professionals venturing into the intricate world of neuroscience, the quest for precise molecular tools is perpetual. Among the arsenal of non-canonical amino acids, 1-Naphthylalanine (1-Nal) has emerged as a powerful and versatile tool. Its unique photophysical properties and bulky aromatic structure offer a sophisticated means to probe the complex dynamics of neuronal signaling. This guide provides an in-depth exploration of the applications of 1-Naphthylalanine in neuroscience research, complete with detailed protocols and the scientific rationale behind its use.

Introduction to 1-Naphthylalanine: A Chemist's Gift to Neuroscience

1-Naphthylalanine is a synthetic amino acid where the familiar indole ring of tryptophan is replaced by a naphthalene moiety. This seemingly subtle change confers a suite of advantageous properties. The larger aromatic surface of the naphthalene ring enhances steric bulk and hydrophobicity, making it an excellent substitute for tryptophan in peptides to study and stabilize specific conformations, such as β-hairpins.[1]

Crucially, 1-Naphthylalanine possesses intrinsic fluorescence, with a distinct spectral profile from native aromatic amino acids like tryptophan.[2][3] This allows it to serve as a built-in fluorescent reporter, enabling researchers to track peptide-receptor interactions and conformational changes without the need for bulky external fluorophores that can interfere with biological activity.

Application I: 1-Naphthylalanine as a Fluorescent Probe for G-Protein Coupled Receptor (GPCR) Interactions

The ability of 1-Nal to act as an intrinsic fluorescent probe is particularly valuable in studying G-protein coupled receptors (GPCRs), a vast family of transmembrane proteins that are crucial targets in neuropharmacology.[4] By incorporating 1-Nal into a peptide ligand, researchers can directly monitor its binding to a GPCR on the surface of neuronal cells and subsequent conformational changes.

Scientific Rationale

The fluorescence emission of 1-Nal is sensitive to its local environment. When a 1-Nal-containing peptide is in an aqueous solution, its fluorescence has a characteristic spectrum. Upon binding to the more hydrophobic environment of a receptor's binding pocket, a shift in the emission spectrum (typically a blue shift) and an increase in fluorescence intensity can be observed.[5][6] This change provides a direct readout of the binding event.